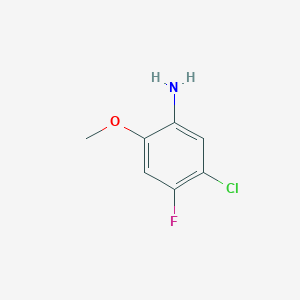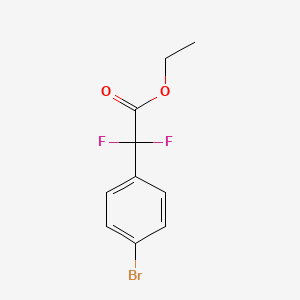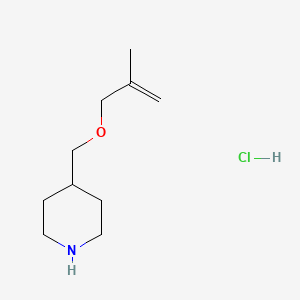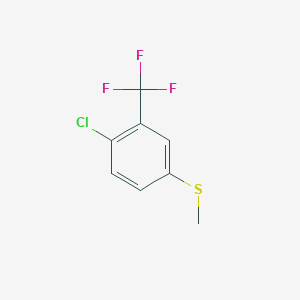![molecular formula C8H5ClFNO2S B1487584 [(5-Chloro-2-fluorophenyl)sulfonyl]acetonitrile CAS No. 1325305-64-3](/img/structure/B1487584.png)
[(5-Chloro-2-fluorophenyl)sulfonyl]acetonitrile
Descripción general
Descripción
Synthesis Analysis
While specific synthesis methods for “[(5-Chloro-2-fluorophenyl)sulfonyl]acetonitrile” were not found, there are related compounds that provide insight into potential synthesis pathways. For instance, 4-Fluorophenylacetonitrile is used as a starting reagent in the synthesis of certain derivatives . Additionally, a synthetic method for 5-(2-fluorophenyl)-1H-pyrrole-3-formaldehyde, which shares some structural similarities, involves several steps including bromination, reaction with malononitrile, cyclization, catalytic dechlorination, and hydrogenation reduction .Aplicaciones Científicas De Investigación
Environmental Degradation of Polyfluoroalkyl Chemicals
Polyfluoroalkyl chemicals, due to their extensive industrial and commercial use, pose significant environmental challenges. Research into microbial degradation has shown potential pathways for breaking down these compounds, potentially reducing their persistence and toxicity in the environment. This research highlights the crucial role of microbial processes in the environmental fate of fluorinated compounds and suggests further studies on microbial degradation pathways could offer solutions to mitigate their impact (Liu & Avendaño, 2013).
Chromatography Techniques for Analyzing Chemical Interactions
Hydrophilic Interaction Chromatography (HILIC) has been explored for its potential to separate and analyze polar, weakly acidic, or basic samples, including complex fluorinated compounds. This method, characterized by its use of polar columns and aqueous-organic mobile phases, enhances the ionization of samples for mass spectrometry analysis, suggesting its utility in analyzing fluorinated chemicals' interactions and properties (Jandera, 2011).
Development of Novel Sulfonamide Drugs
Sulfonamides have a broad spectrum of pharmaceutical applications, with research focusing on developing novel drugs that are less toxic and more effective. This encompasses a wide range of therapeutic areas, including antimicrobials, anti-inflammatories, and antivirals. The continuous exploration and synthesis of sulfonamide compounds underline their significance in drug development and the potential for new treatments (Carta, Scozzafava, & Supuran, 2012).
Fluorinated Graphite Intercalation Compounds
Research into fluorinated graphite intercalation compounds (FGICs) has provided insights into their dynamics, structure, and bonding. These studies reveal the absence of charge transfer and the predominance of van der Waals interactions, limiting FGICs to low-stage compounds. The molecular dynamics and arrangement within FGICs offer valuable information for material science, potentially leading to new applications in various technological fields (Panich, 1993).
Antifungal and Antimycotic Compounds
Flucytosine, a synthetic compound converted into 5-fluorouracil by fungal cells, highlights the role of fluorinated compounds in treating fungal infections. Its combination with other antifungal agents for severe mycoses treatment underscores the importance of fluorinated compounds in developing antifungal therapies. This research emphasizes the need for continuous investigation into fluorinated compounds for medical applications, particularly in addressing resistance and enhancing treatment efficacy (Vermes, Guchelaar, & Dankert, 2000).
Propiedades
IUPAC Name |
2-(5-chloro-2-fluorophenyl)sulfonylacetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClFNO2S/c9-6-1-2-7(10)8(5-6)14(12,13)4-3-11/h1-2,5H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICNRVAIGRDEFCR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)S(=O)(=O)CC#N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClFNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[(5-Chloro-2-fluorophenyl)sulfonyl]acetonitrile | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




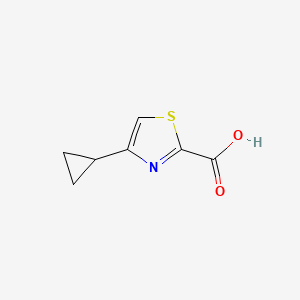
![[3-(2-Naphthyl)-6-oxopyridazin-1(6H)-yl]acetic acid](/img/structure/B1487505.png)
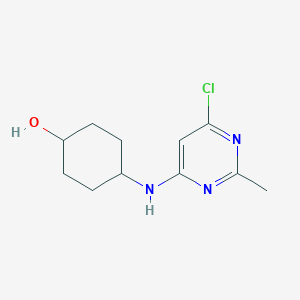
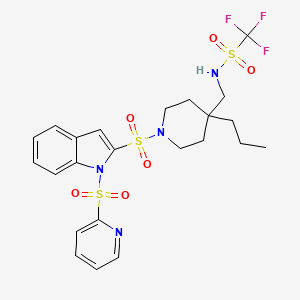
![{1-[(2,4-Difluorophenyl)methyl]piperidin-3-yl}methanol](/img/structure/B1487508.png)
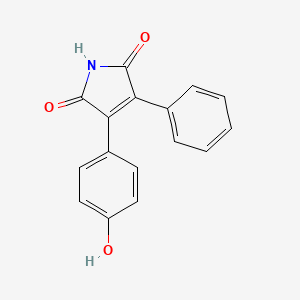
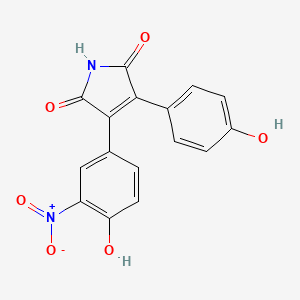
![1-{[4-(Propan-2-yl)phenyl]methyl}piperidin-3-ol](/img/structure/B1487514.png)

